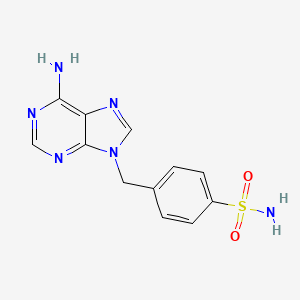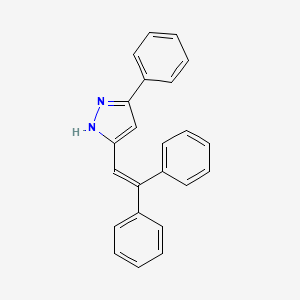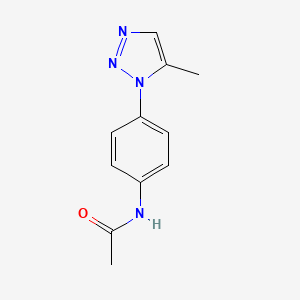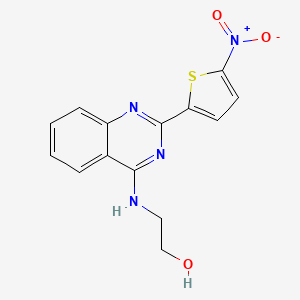![molecular formula C14H12N4O3S B12907811 5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid CAS No. 7496-39-1](/img/structure/B12907811.png)
5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of 5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with benzoyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiourea derivatives.
Applications De Recherche Scientifique
5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and catalysts
Mécanisme D'action
The mechanism of action of 5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in metabolic pathways by binding to their active sites. This binding can lead to the inhibition of enzyme activity, resulting in the disruption of metabolic processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Benzoylthioureido)benzoic acid
- 2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Uniqueness
5-(3-Benzoylthioureido)-2-methylpyrimidine-4-carboxylic acid is unique due to its specific structural features, such as the presence of a pyrimidine ring and a benzoylthioureido group. These features contribute to its distinct chemical reactivity and biological activity compared to other thiourea derivatives .
Propriétés
Numéro CAS |
7496-39-1 |
|---|---|
Formule moléculaire |
C14H12N4O3S |
Poids moléculaire |
316.34 g/mol |
Nom IUPAC |
5-(benzoylcarbamothioylamino)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H12N4O3S/c1-8-15-7-10(11(16-8)13(20)21)17-14(22)18-12(19)9-5-3-2-4-6-9/h2-7H,1H3,(H,20,21)(H2,17,18,19,22) |
Clé InChI |
BJQBDTADRKLQGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
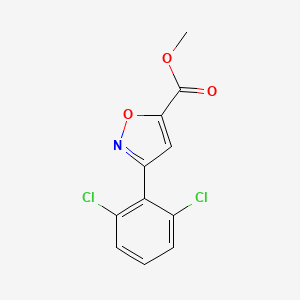
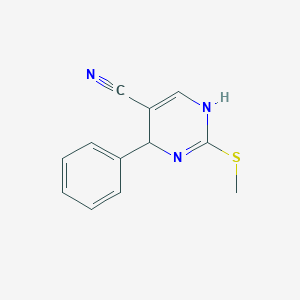
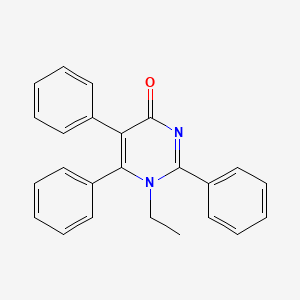
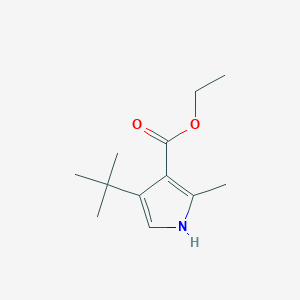
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
